Thalidomide-d4 is a deuterated derivative of thalidomide, a compound originally developed in the 1950s as a sedative and later recognized for its teratogenic effects. Thalidomide-d4 is utilized primarily in scientific research to investigate the pharmacokinetics, metabolism, and mechanisms of action of thalidomide and its analogs. The introduction of deuterium allows for enhanced tracking in biological systems, particularly through mass spectrometry techniques.
Thalidomide-d4 is synthesized from thalidomide through specific deuteration processes. It is commercially available from various chemical suppliers, including Bertin Bioreagent and MedChemExpress, which provide it for research purposes.
Thalidomide-d4 falls under the category of pharmaceutical compounds and is classified as an immunomodulatory drug. It is particularly noted for its role as a cereblon inhibitor, impacting various biological pathways.
The synthesis of thalidomide-d4 involves several steps that typically mirror those used for thalidomide, with the addition of deuterated reagents to incorporate deuterium into the molecular structure. One common approach begins with the reaction of phthalic anhydride with glutamic acid to form N-phthaloylglutamic acid, which is then cyclized under high-temperature conditions to yield thalidomide. For the deuterated version, deuterated solvents or reagents are employed during this synthesis process.
The solid-phase synthesis method has been highlighted for producing thalidomide and its analogs efficiently. This method involves coupling hydroxymethyl polystyrene with phthalic anhydride to create a resin-linked acid that can be reacted with primary amines. The resulting thalidomide derivatives exhibit high yields and purities, making this an effective strategy for synthesizing thalidomide-d4 .
Thalidomide-d4 retains the core structure of thalidomide but has deuterium atoms substituted at specific positions within the molecule. The general structure can be described as containing two imide rings: one derived from phthalimide and another from glutarimide.
The molecular formula for thalidomide-d4 is , indicating that four hydrogen atoms have been replaced by deuterium isotopes. The compound's molecular weight is approximately 270.34 g/mol.
Thalidomide-d4 undergoes similar chemical reactions as its parent compound, including hydrolysis and various substitution reactions. Its reactivity profile may differ slightly due to the presence of deuterium, which can affect reaction kinetics and mechanisms.
Research indicates that thalidomide derivatives like thalidomide-d4 can interact with various biological targets, leading to downstream effects on cellular signaling pathways. The binding affinity to cereblon, for instance, is crucial for its mechanism of action .
Thalidomide-d4 primarily exerts its effects through interaction with cereblon (CRBN), a component of the cullin-4 E3 ubiquitin ligase complex. This interaction leads to the recruitment and degradation of non-native substrates involved in various cellular processes.
The binding affinity of thalidomide-d4 to cereblon has been measured at approximately . This binding suppresses pro-angiogenic factors such as interleukin-6 and tumor necrosis factor-alpha, thereby modulating inflammatory responses and angiogenesis .
Thalidomide-d4 is typically presented as a white to off-white powder. It is soluble in organic solvents but has limited solubility in water.
Relevant analyses indicate that while the physical properties are similar to those of thalidomide, the presence of deuterium can influence certain chemical behaviors .
Thalidomide-d4 serves multiple scientific purposes:
Thalidomide-d4 (CAS 1219177-18-0) is a deuterium-labeled analog of the immunomodulatory agent thalidomide, with the molecular formula C₁₃H₆D₄N₂O₄ and a molecular weight of 262.26 g/mol [1] [5]. The compound features four deuterium atoms at the 4,5,6,7-positions of the isoindoline-1,3-dione ring, replacing all aromatic hydrogens. This selective deuteration is denoted in the IUPAC name as 4,5,6,7-tetradeuterio-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione [4] [6]. The isotopic labeling pattern preserves the core structure—a glutarimide moiety fused to a phthalimide ring—while introducing kinetic isotope effects that influence metabolic stability without altering primary pharmacology [1] [8].
Table 1: Structural Descriptors of Thalidomide-d4
Property | Value |
---|---|
CAS Number | 1219177-18-0 |
Molecular Formula | C₁₃H₆D₄N₂O₄ |
Molecular Weight | 262.26 g/mol |
IUPAC Name | 4,5,6,7-tetradeuterio-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
Isotopic Substitution Sites | Aromatic positions (4,5,6,7) of isoindole ring |
Parent Drug CAS | 50-35-1 (unlabeled thalidomide) |
Stability: Thalidomide-d4 exhibits enhanced stability in biological matrices compared to its non-deuterated counterpart due to slower metabolism (deuterium isotope effect). While both forms degrade rapidly in aqueous solutions via hydrolysis, the deuterated analog shows resistance to enzymatic degradation, particularly in hepatic microsomes [8]. Storage recommendations include -20°C for short-term stability (1 month in solution) and -80°C for long-term preservation (6 months) [1] [6].
Solubility: The compound is highly soluble in polar aprotic solvents:
Chirality: Thalidomide-d4 retains the chiral center at the piperidinyl C3 position, existing as (R)- and (S)-enantiomers. Crucially, deuterium labeling suppresses in vivo racemization (epimerization half-life: ~12 hours in buffer vs. ~1 hour for unlabeled thalidomide) [7]. This property enables enantioselective studies, revealing that (S)-thalidomide-d4 binds cereblon 10-fold more tightly than the (R)-enantiomer (Kd ~25 nM vs. ~250 nM) [7]. The slower interconversion allows isolation of enantiomer-specific effects, resolving the historical "thalidomide paradox" where in vivo racemization obscured differential teratogenicity [7].
Table 2: Comparative Solubility and Stability Profiles
Property | Thalidomide-d4 | Non-deuterated Thalidomide |
---|---|---|
Solubility in DMSO | ≥12 mg/mL (45.76 mM) | ≥10 mg/mL (38.7 mM) |
Solubility in H₂O | Low (precipitates in aqueous buffers) | Low (similar precipitation) |
Buffer Half-life (pH 7) | ~12 hours | ~1 hour |
Enantiomer Interconversion | Significantly slowed | Rapid (t₁/₂ = 1–12 h) |
Structural and Biochemical Differences:
Analytical and Pharmacological Implications:
Table 3: Functional Comparison with Non-deuterated Thalidomide
Parameter | Thalidomide-d4 | Non-deuterated Thalidomide |
---|---|---|
Primary Use | Analytical standard; mechanism studies | Therapeutic agent |
CRBN Binding (Kd) | ~250 nM (racemate); 25 nM ((S)-enantiomer) | ~250 nM (racemate) |
Metabolic Stability | Enhanced (resists CYP-mediated oxidation) | Rapid hepatic hydrolysis |
Enantiomer Stability | High (slow epimerization) | Low (rapid in vivo racemization) |
Key Applications | MS internal standard; enantioselective pharmacology | Cancer/ENL therapy |
List of Compounds
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5